molecular formula C20H26N2O3 B2904641 1-[4-[3-(Phenoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2361891-85-0

1-[4-[3-(Phenoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one

Cat. No. B2904641
CAS RN: 2361891-85-0
M. Wt: 342.439
InChI Key: NXDFBNFZPMBMOU-UHFFFAOYSA-N
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Description

1-[4-[3-(Phenoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of 1-[4-[3-(Phenoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one involves the inhibition of enzymes and receptors in the body. It has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, thereby preventing the breakdown of acetylcholine and increasing its concentration in the synaptic cleft. This results in improved cognitive function and memory enhancement.
Biochemical and Physiological Effects:
1-[4-[3-(Phenoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one has been shown to have various biochemical and physiological effects in the body. It has been shown to improve cognitive function and memory, reduce oxidative stress, and exhibit neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[4-[3-(Phenoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one in lab experiments is its potent inhibitory activity against enzymes and receptors. This makes it a valuable tool in drug discovery and medicinal chemistry research. However, one of the limitations is its potential toxicity, which requires careful handling and use in lab experiments.

Future Directions

There are several future directions for research on 1-[4-[3-(Phenoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one. One area of focus is the development of new derivatives and analogs with improved potency and selectivity. Another area of interest is the investigation of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to explore its potential as a therapeutic agent for other conditions such as depression and anxiety disorders.
Conclusion:
1-[4-[3-(Phenoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one is a promising chemical compound with potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Its potent inhibitory activity against enzymes and receptors makes it a valuable tool in drug discovery and research. However, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-[4-[3-(Phenoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one involves the reaction of piperidine-1-carbonyl chloride with 3-(phenoxymethyl)pyrrole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with prop-2-en-1-one to obtain the final product.

Scientific Research Applications

1-[4-[3-(Phenoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and dopamine transporter.

properties

IUPAC Name

1-[4-[3-(phenoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-2-19(23)21-12-9-17(10-13-21)20(24)22-11-8-16(14-22)15-25-18-6-4-3-5-7-18/h2-7,16-17H,1,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDFBNFZPMBMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCC(C2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[3-(Phenoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one

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